4-(Phosphonooxy)piperidine-2-carboxylic acid
Description
4-(Phosphonooxy)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group at the 2-position and a phosphonooxy group at the 4-position
Properties
CAS No. |
143435-87-4 |
|---|---|
Molecular Formula |
C6H12NO6P |
Molecular Weight |
225.14 g/mol |
IUPAC Name |
4-phosphonooxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12NO6P/c8-6(9)5-3-4(1-2-7-5)13-14(10,11)12/h4-5,7H,1-3H2,(H,8,9)(H2,10,11,12) |
InChI Key |
YSDGHVBEXOQYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1OP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phosphonooxy)piperidine-2-carboxylic acid typically involves the phosphorylation of piperidine-2-carboxylic acid. One common method is the reaction of piperidine-2-carboxylic acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like triethylamine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 4-(Phosphonooxy)piperidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phosphonooxy)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phosphonooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(Phosphonooxy)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(Phosphonooxy)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and receptors that recognize phosphate-containing molecules. This interaction can modulate enzyme activities and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2-carboxylic acid: A precursor in the synthesis of 4-(Phosphonooxy)piperidine-2-carboxylic acid.
Isonipecotic acid: Another piperidine derivative with a carboxylic acid group at the 4-position.
Pipecolic acid: A piperidine derivative with a carboxylic acid group at the 2-position, similar to 4-(Phosphonooxy)piperidine-2-carboxylic acid but lacking the phosphonooxy group.
Uniqueness
4-(Phosphonooxy)piperidine-2-carboxylic acid is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group allows the compound to participate in reactions and interactions that are not possible with other piperidine derivatives, making it a valuable tool in research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
